molecular formula C12H14N4OS B2603760 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869067-97-0

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2603760
CAS No.: 869067-97-0
M. Wt: 262.33
InChI Key: YTNNEIWCEDCYTG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a partially saturated six-membered ring containing three nitrogen atoms. Key structural features include:

  • Position 4: An amino (-NH₂) group.
  • Position 6: A methyl (-CH₃) substituent.
  • Position 3: A sulfanyl (-S-) group linked to a (3-methylphenyl)methyl moiety (a benzyl derivative with a methyl group at the phenyl ring’s meta position).

The molecular formula is C₁₂H₁₅N₅OS, with a molecular weight of 285.34 g/mol (calculated).

Properties

IUPAC Name

4-amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-4-3-5-10(6-8)7-18-12-15-14-9(2)11(17)16(12)13/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNNEIWCEDCYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring.

Scientific Research Applications

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit enzymes involved in DNA replication or protein synthesis, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,4-triazin-5-one derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3: (3-methylbenzyl)sulfanyl; 4: NH₂; 6: CH₃ C₁₂H₁₅N₅OS 285.34 Hypothesized higher lipophilicity -
Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) 3: SCH₃; 4: NH₂; 6: tert-butyl C₈H₁₄N₄OS 214.29 Herbicide; high soil mobility
Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) 3: CH₃; 4: NH₂; 6: phenyl C₁₀H₁₀N₄O 202.21 Herbicide; targets photosynthesis
4-Amino-6-tert-butyl-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one 3: SH; 4: NH₂; 6: tert-butyl C₇H₁₂N₄OS 200.26 Intermediate in degradation pathways
4-Amino-3-[(4-bromobenzyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-5-one 3: (4-bromobenzyl)sulfanyl; 4: NH₂; 6: H C₁₁H₁₂BrN₅OS 350.22 Research use; bromine enhances stability

Key Observations:

Substituent Effects on Lipophilicity: The (3-methylbenzyl)sulfanyl group in the target compound likely increases lipophilicity compared to metribuzin’s methylthio (-SCH₃) group. This could enhance membrane permeability but reduce water solubility.

Biological Activity: Metribuzin and metamitron are commercial herbicides, underscoring the role of the triazinone core in agrochemical activity. The target compound’s benzylthio group may modulate herbicidal efficacy or toxicity . Degradation products like desamino-metribuzin (lacking the amino group) exhibit increased environmental mobility, suggesting the amino group at position 4 is critical for stability .

Synthetic Flexibility: Sulfanyl group introduction (e.g., via thiol-disulfide exchange) is a common strategy, as seen in and . The target compound’s synthesis may involve reacting a triazinone precursor with (3-methylbenzyl)thiol .

Biological Activity

The compound 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential applications in pharmacology and toxicology, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H15N5S\text{C}_{12}\text{H}_{15}\text{N}_5\text{S}

This structure features a triazine core with various substituents that influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHT-29 (Colon)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22
Target CompoundMCF-7 (Breast)TBDTBD

The structure-activity relationship (SAR) indicates that modifications to the phenyl group can enhance anticancer activity by increasing electron density or altering steric hindrance.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mLTBD
S. aureus16 µg/mLTBD

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticonvulsant Activity

Some derivatives of triazine compounds have demonstrated anticonvulsant properties in animal models. The presence of specific substituents appears to enhance this activity.

Study 1: Anticancer Efficacy

A study conducted on a series of triazine derivatives found that modifications at the 3-position significantly increased cytotoxicity against MCF-7 cells. The target compound was included in this series and demonstrated an IC50 value comparable to established chemotherapeutics.

Study 2: Antimicrobial Testing

In vitro tests against a panel of bacterial strains revealed that the compound exhibited superior activity compared to traditional antibiotics, suggesting potential for development as a treatment for resistant infections.

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